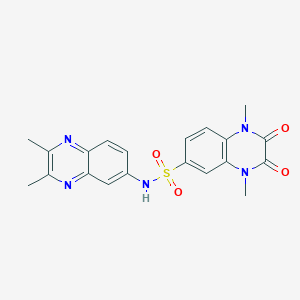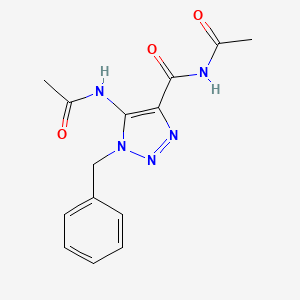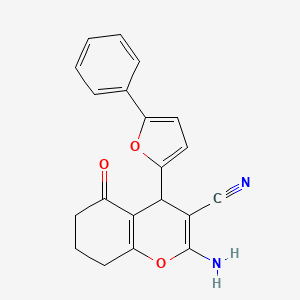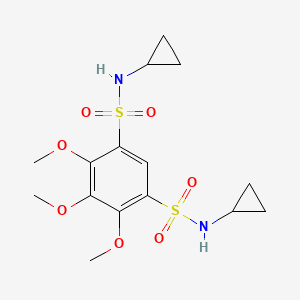![molecular formula C15H17ClN2O2 B11491506 1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B11491506.png)
1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea is an organic compound that features a chlorophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-(furan-2-yl)butan-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]amine
- 1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]hydrazine
- 1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]thiourea
Uniqueness
1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea is unique due to the presence of both a chlorophenyl group and a furan ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17ClN2O2 |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea |
InChI |
InChI=1S/C15H17ClN2O2/c1-11(4-9-14-3-2-10-20-14)17-15(19)18-13-7-5-12(16)6-8-13/h2-3,5-8,10-11H,4,9H2,1H3,(H2,17,18,19) |
InChI Key |
NQQRTVHEVDGFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Dipropylamino)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11491435.png)

![2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11491449.png)

![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide](/img/structure/B11491465.png)
methanone](/img/structure/B11491476.png)
![2-Chloro-6-methoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B11491477.png)
![4-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11491486.png)
![methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate](/img/structure/B11491489.png)

![5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491495.png)



